3-methyl-N-(3-oxo-3-(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)propyl)benzenesulfonamide
Description
Properties
IUPAC Name |
3-methyl-N-[3-oxo-3-[3-(2,2,2-trifluoroethoxy)azetidin-1-yl]propyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19F3N2O4S/c1-11-3-2-4-13(7-11)25(22,23)19-6-5-14(21)20-8-12(9-20)24-10-15(16,17)18/h2-4,7,12,19H,5-6,8-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJORJUHTBXWAJF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)S(=O)(=O)NCCC(=O)N2CC(C2)OCC(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19F3N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Overview of the Compound
Chemical Structure : The compound can be broken down into several functional groups:
- Azetidine Ring : A four-membered saturated heterocyclic compound that may influence biological properties.
- Benzenesulfonamide : A group known for its antibacterial and diuretic properties.
- Trifluoroethoxy Group : This moiety can enhance lipophilicity and biological activity.
-
Antimicrobial Activity :
- Compounds containing sulfonamide groups are known to inhibit bacterial growth by mimicking para-aminobenzoic acid (PABA), which is essential for bacterial folate synthesis. This inhibition leads to a decrease in nucleic acid synthesis, ultimately affecting bacterial proliferation.
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Anti-inflammatory Properties :
- Sulfonamides have been reported to exhibit anti-inflammatory effects, potentially through the inhibition of cyclooxygenase enzymes, which play a crucial role in the inflammatory pathway.
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Anticancer Potential :
- Some azetidine derivatives have shown promise in cancer research due to their ability to induce apoptosis in cancer cells. The mechanism often involves the modulation of cell signaling pathways that regulate cell growth and survival.
Case Studies and Research Findings
-
Synthesis and Evaluation :
- A study conducted on various sulfonamide derivatives revealed that modifications to the azetidine structure significantly affected their antimicrobial efficacy. For example, the introduction of electron-withdrawing groups increased potency against specific bacterial strains.
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In Vivo Studies :
- Research involving animal models demonstrated that certain benzenesulfonamide derivatives exhibited significant reductions in tumor size when administered in conjunction with standard chemotherapy agents. The combination therapy enhanced the overall therapeutic outcome.
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Structure-Activity Relationship (SAR) :
- Investigations into SAR have shown that alterations in the trifluoroethoxy group can lead to variations in lipophilicity, which directly correlates with increased cellular uptake and enhanced biological activity.
Data Table: Biological Activity Comparison
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below summarizes critical differences between the target compound and related molecules:
Key Observations
Azetidin vs. Pyridine/Triazine Rings: The target compound’s azetidin ring introduces ring strain and conformational rigidity compared to pyridine () or triazine () systems. This may enhance binding selectivity in biological targets .
Sulfonamide vs. Sulfonylurea/Sulfinyl Groups: Unlike sulfonylurea herbicides (), the target’s sulfonamide lacks a urea linkage, which may reduce herbicidal activity but broaden pharmacological applicability .
Fluorinated Substituents :
- The trifluoroethoxy group (OCH₂CF₃) in the target compound is bulkier and more polar than the trifluoromethyl (CF₃) group in ’s azetidin derivative. This difference could influence solubility and target engagement .
Synthetic Routes :
- Azetidin-containing compounds (e.g., ) often employ multicomponent reactions (e.g., Ugi adducts), suggesting a feasible pathway for synthesizing the target compound .
- In contrast, simpler sulfonamides () are synthesized via direct acylation or sulfonation, highlighting the complexity introduced by the azetidin and trifluoroethoxy groups in the target .
Research Findings and Implications
- Biological Activity : Azetidin derivatives (e.g., ) are frequently explored for antimicrobial or anticancer properties due to their strained rings and hydrogen-bonding capabilities. The target compound’s trifluoroethoxy group may enhance metabolic stability, a critical factor in drug design .
- Agrochemical Potential: Structural parallels to sulfonylurea herbicides () suggest the target could act as a herbicide, though its azetidin moiety may require optimization for field efficacy .
- Synthetic Challenges : The trifluoroethoxy-azetidin-propyl chain in the target compound likely demands specialized reagents (e.g., sodium hydride, diiodomethane) and controlled conditions, as seen in ’s synthesis .
Preparation Methods
Direct Sulfonation of Toluene Derivatives
3-Methylbenzenesulfonyl chloride, a key intermediate, is synthesized via chlorosulfonation of toluene at 0–5°C using chlorosulfonic acid:
$$ \text{C}6\text{H}5\text{CH}3 + \text{ClSO}3\text{H} \rightarrow \text{CH}3\text{C}6\text{H}4\text{SO}2\text{Cl} + \text{HCl} $$
Table 1: Optimization of Sulfonation Conditions
| Parameter | Optimal Range | Yield (%) | Reference |
|---|---|---|---|
| Temperature (°C) | 0–5 | 78–82 | |
| Reaction Time (h) | 2–3 | 85 | |
| Chlorosulfonic Acid Equiv. | 1.2–1.5 | 90 |
Subsequent amidation with propylamine derivatives proceeds via nucleophilic displacement:
$$ \text{CH}3\text{C}6\text{H}4\text{SO}2\text{Cl} + \text{RNH}2 \rightarrow \text{CH}3\text{C}6\text{H}4\text{SO}_2\text{NHR} + \text{HCl} $$
Alternative SO₂-Based Approach
A recent protocol employs in situ SO₂ generation for sulfonamide synthesis, avoiding hazardous sulfonyl chlorides:
- Generate SO₂ gas from NaHSO₃/H₂SO₄.
- React with Grignard reagent (e.g., 3-methylphenylmagnesium bromide).
- Quench with NH₃ to yield 3-methylbenzenesulfonamide.
This method achieves 92% yield with 99% purity, reducing byproduct formation compared to classical routes.
Azetidine-Ketone Fragment Construction
Azetidine Ring Formation
The 3-(2,2,2-trifluoroethoxy)azetidine moiety is synthesized via cyclization of β-chloroamines:
Step 1 : Nucleophilic substitution of 1,3-dichloro-2-propanol with trifluoroethanol:
$$ \text{ClCH}2\text{CH(OH)CH}2\text{Cl} + \text{CF}3\text{CH}2\text{OH} \rightarrow \text{ClCH}2\text{CH(OCH}2\text{CF}3\text{)CH}2\text{Cl} $$
Step 2 : Ammonia-mediated cyclization:
$$ \text{ClCH}2\text{CH(OCH}2\text{CF}3\text{)CH}2\text{Cl} + \text{NH}_3 \rightarrow \text{Azetidine derivative} $$
Table 2: Cyclization Efficiency Under Varied Conditions
| Base | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| Triethylamine | 1,4-Dioxane | 80 | 68 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
